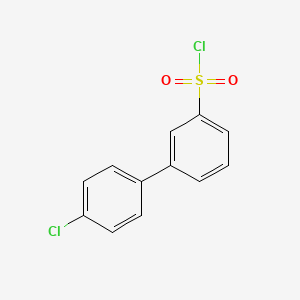

3-(4-chlorophenyl)benzenesulfonyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBBMXATUMXJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393104 | |

| Record name | 3-(4-chlorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501697-62-7 | |

| Record name | 3-(4-chlorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl Benzenesulfonyl Chloride and Analogous Compounds

Direct Sulfonylation and Chlorosulfonation Routes

Direct routes involve the introduction of the sulfonyl chloride moiety onto the aromatic framework in a single conceptual process, typically starting from the parent hydrocarbon, 4-chlorobiphenyl. These methods rely on electrophilic aromatic substitution reactions.

Electrophilic Aromatic Sulfonylation Precursors and Mechanisms

Electrophilic aromatic sulfonylation is a fundamental reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₃H) group or a derivative. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com The active electrophile in sulfonation is typically sulfur trioxide (SO₃), which can be used in conjunction with sulfuric acid (a combination known as fuming sulfuric acid or oleum). masterorganicchemistry.comlibretexts.org

When chlorosulfonic acid (HSO₃Cl) is used, it can act as the source for the electrophile. wikipedia.org The mechanism can be complex; at higher temperatures, chlorosulfonic acid can generate SO₃, which acts as the electrophile. stackexchange.com An alternative pathway involves the protonated derivative of sulfur trioxide, HSO₃⁺, or a species like SO₂Cl⁺, which then attacks the aromatic ring. masterorganicchemistry.comstackexchange.com The attack by the π-electrons of the aromatic ring on the electrophile forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org Aromaticity is subsequently restored by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.com

In the case of 4-chlorobiphenyl, the substituent effects of the two rings direct the position of the incoming electrophile. The 4-chlorophenyl group is deactivating, while the unsubstituted phenyl ring is the site of electrophilic attack. Research on the sulfonation of polychlorinated biphenyls (PCBs) indicates that for congeners with chlorine atoms in only one ring, sulfonation occurs exclusively on the non-halogenated ring. researchgate.net The substitution pattern on this ring is influenced by the directing effects of the 4-chlorophenyl substituent, which can lead to a mixture of isomers. rsc.org

Chlorosulfonic Acid-Mediated Synthesis with Halogenated Aromatics

Chlorosulfonic acid is a potent reagent capable of both sulfonation (introduction of a -SO₃H group) and chlorosulfonation (direct introduction of a -SO₂Cl group). pageplace.dersc.org When an aromatic compound is treated with chlorosulfonic acid, the initial product is typically the corresponding sulfonic acid. wikipedia.org A second equivalent of chlorosulfonic acid can then convert the sulfonic acid intermediate into the desired sulfonyl chloride. wikipedia.org

ArH + HSO₃Cl → ArSO₃H + HCl

ArSO₃H + HSO₃Cl → ArSO₂Cl + H₂SO₄

This method is widely applied to various aromatic systems. For instance, an industrial process for the synthesis of 4-chlorobenzenesulfonyl chloride involves the reaction of chlorobenzene (B131634) with chlorosulfonic acid, often in the presence of thionyl chloride to drive the reaction and manage byproducts. google.com The synthesis of analogous disulfonylated compounds, such as 4,4'-diphenyldisulphonic acid dichloride from biphenyl (B1667301), also utilizes a mixture of chlorosulfonic acid and a large excess of thionyl chloride. google.com This process involves an initial sulfonation step at low temperatures (0 to 10 °C), followed by heating to induce chlorination of the sulfonic acid intermediate. google.com

Impact of Reaction Conditions and Reagent Stoichiometry on Isomer Distribution and Yield

The outcome of direct sulfonation and chlorosulfonation reactions is highly dependent on the specific conditions employed, including temperature, reaction time, and the molar ratio of reactants. The stoichiometry can significantly influence not only the yield but also the formation of byproducts. For example, in the reaction of chlorobenzene with a stoichiometric amount of chlorosulfonic acid, the formation of 4,4'-dichlorodiphenyl sulfone is a significant side reaction. google.com

The distribution of isomers is a critical consideration in the sulfonation of substituted biphenyls. The directing effects of existing substituents can lead to complex product mixtures. Studies on the sulfonation of dimethylbiphenyl derivatives have provided quantitative data on isomer distribution, as detailed in the table below. rsc.org

| Substrate | Product(s) | Isomer Ratio | Reference |

|---|---|---|---|

| 2,2′-Dimethylbiphenyl | 3,3′-, 3,5′-, and 5,5′-disulphonic acids | 5 : 19 : 76 | rsc.org |

| 3,3′-Dimethylbiphenyl | 4,4′- and 4,6′-disulphonic acids | 52 : 48 | rsc.org |

| 4,4′-Dimethylbiphenyl | 2,3′- and 3,3′-disulphonic acids | 34 : 66 | rsc.org |

These findings illustrate that substitution patterns are not always straightforward and that careful optimization of reaction conditions is necessary to maximize the yield of the desired isomer. rsc.org For the sulfonation of biphenyl itself, the reaction primarily yields biphenyl-4-sulfonic acid, with further sulfonation being more challenging. researchgate.net

Indirect Synthetic Pathways

Indirect pathways involve the synthesis of an intermediate compound that is subsequently converted to the target sulfonyl chloride. These multi-step sequences can offer advantages in terms of selectivity and the use of milder reaction conditions.

Conversion from Sulfonic Acids or Their Salts

A prevalent indirect method involves the initial synthesis of the sulfonic acid, 3-(4-chlorophenyl)benzenesulfonic acid, followed by its conversion to the corresponding sulfonyl chloride. This two-step approach allows for the purification of the sulfonic acid intermediate, potentially leading to a final product of higher purity.

The conversion of sulfonic acids or their salts (e.g., sodium sulfonates) to sulfonyl chlorides is a classic transformation. orgsyn.org Standard reagents for this chlorination include phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgsyn.orggoogle.com These reactions often require heating. google.com For example, benzenesulfonyl chloride can be prepared by heating sodium benzenesulfonate (B1194179) with phosphorus pentachloride at 170–180°C. orgsyn.org

However, these traditional methods often employ harsh conditions that may not be compatible with more complex or sensitive molecules, sometimes leading to low yields. google.comnih.gov To address these limitations, milder procedures have been developed. One such method involves the reaction of a sulfonic acid salt with a halogen substitution reagent like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com

Sandmeyer-Type Reactions Utilizing Arenediazonium Salts

The Sandmeyer reaction provides an alternative indirect route starting from an aromatic amine. wikipedia.org For the synthesis of 3-(4-chlorophenyl)benzenesulfonyl chloride, the precursor would be 3-(4-chlorophenyl)aniline. This amine is first converted into an arenediazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

In the classical Sandmeyer approach for sulfonyl chloride synthesis, first reported by Meerwein, the diazonium salt is reacted with sulfur dioxide (SO₂) gas in the presence of a copper(I) chloride (CuCl) catalyst. acs.orgnih.gov

Ar-NH₂ → [Ar-N₂]⁺Cl⁻ [Ar-N₂]⁺Cl⁻ + SO₂ --(CuCl)--> Ar-SO₂Cl + N₂

This method has several drawbacks, including the requirement to handle gaseous and toxic SO₂, the often low-to-moderate yields, and the potential for hydrolysis of the product sulfonyl chloride back to the sulfonic acid in aqueous media. acs.orgnih.gov

To overcome these challenges, modern variations have emerged. A significant improvement is the use of stable, solid SO₂ surrogates. The charge-transfer complex of DABCO and sulfur dioxide, known as DABSO, serves as an effective and safer alternative to gaseous SO₂. organic-chemistry.orgacs.org In this procedure, the aniline (B41778) is converted to the diazonium salt in situ, which then reacts with DABSO and a copper catalyst to furnish the sulfonyl chloride in high yield. acs.org This method has proven to be robust and scalable. acs.org The table below shows the yields for the synthesis of various sulfonyl chlorides or their sulfonamide derivatives using the DABSO-mediated Sandmeyer reaction.

| Starting Aniline | Product | Yield | Reference |

|---|---|---|---|

| p-Anisidine | 4-Methoxybenzenesulfonyl chloride | 83% | acs.org |

| Aniline | N-(Phenylsulfonyl)morpholine | 88% | acs.org |

| 4-Fluoroaniline | N-((4-Fluorophenyl)sulfonyl)morpholine | 95% | acs.org |

| 4-Chloroaniline | N-((4-Chlorophenyl)sulfonyl)morpholine | 94% | acs.org |

| 2-Aminopyridine | N-(Pyridin-2-ylsulfonyl)morpholine | 76% | acs.org |

Furthermore, photocatalytic versions of this reaction have been developed, using heterogeneous catalysts and visible light to mediate the transformation under mild, room-temperature conditions, achieving good to excellent yields. nih.gov

Oxidative Chlorosulfonation Approaches

The synthesis of arylsulfonyl chlorides, including this compound and its analogs, is frequently achieved through oxidative chlorosulfonation. This class of reactions introduces the -SO₂Cl group onto an aromatic ring or converts a sulfur-containing functional group into a sulfonyl chloride under oxidative conditions. A primary and traditional method involves the direct reaction of an aromatic compound with chlorosulfonic acid. orgsyn.orggoogle.com For instance, reacting chlorobenzene with chlorosulfonic acid yields 4-chlorobenzenesulfonyl chloride. google.com However, this method can often lead to the formation of symmetrical diaryl sulfone by-products, such as 4,4'-dichlorodiphenyl sulfone, which can diminish the yield of the desired sulfonyl chloride. google.com

Alternative oxidative chlorosulfonation strategies begin with sulfur-containing compounds like thiols, disulfides, or S-alkylisothiourea salts. These methods offer a different pathway that avoids the direct sulfonation of the aromatic ring and can provide higher yields and cleaner reactions under specific conditions. A notable approach involves the oxyhalogenation of thiols and disulfides using an oxidizing agent in the presence of a chloride source. rsc.org Research has demonstrated the efficacy of using Oxone (potassium peroxymonosulfate) in conjunction with potassium chloride (KCl) in an aqueous medium for the efficient synthesis of various sulfonyl chlorides from the corresponding thiols or disulfides. rsc.org This process is generally rapid, occurring at room temperature. rsc.org

Another effective method is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This technique is regarded as environmentally friendly and safe, utilizing readily available reagents and often allowing for product purification without the need for chromatography. organic-chemistry.org Similarly, N-chlorosuccinimide (NCS) can be employed for the chlorosulfonation of S-alkylisothiourea salts, providing structurally diverse sulfonyl chlorides in good to excellent yields. organic-chemistry.orgresearchgate.net

The choice of substrate and oxidizing system is crucial and can be tailored to achieve the desired product. For example, amides can be converted to sulfonyl chlorides using chlorosulfonic acid, as demonstrated in the synthesis of precursor compounds for research purposes. rsc.org The table below summarizes various oxidative chlorosulfonation approaches for compounds analogous to this compound.

Table 1: Comparison of Oxidative Chlorosulfonation Methods for Arylsulfonyl Chlorides

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Chlorobenzene | Chlorosulfonic acid | 4-chlorobenzenesulfonyl chloride | 70% | google.com |

| Thiophenol | Oxone, KCl, Water | Benzenesulfonyl chloride | 98% | rsc.org |

| S-alkylisothiourea salts | Bleach (NaOCl) | Alkanesulfonyl chlorides | High | organic-chemistry.org |

| S-alkylisothiourea salts | N-Chlorosuccinimide (NCS) | Various sulfonyl chlorides | Moderate to Excellent | researchgate.net |

| 4-aminophenol derivative | Chlorosulfonic acid | Corresponding sulfonyl chloride | 40% | rsc.org |

Emerging Green Chemistry Protocols for Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonyl chlorides to address the environmental and safety concerns associated with traditional methods. These emerging protocols prioritize the use of non-toxic solvents, recyclable reagents, improved energy efficiency, and safer reaction conditions. sci-hub.segoogle.com

One of the most significant advances is the use of water as a reaction solvent. The oxyhalogenation of thiols and disulfides with Oxone and a halide source can be performed efficiently in water, a non-flammable, non-toxic, and inexpensive medium, thereby avoiding the use of volatile organic solvents. rsc.org

The use of recyclable reagents represents another key green strategy. For instance, in the chlorosulfonation of S-alkylisothiourea salts with N-chlorosuccinimide (NCS), the succinimide (B58015) by-product is water-soluble and can be conveniently recovered and re-converted into the starting reagent, NCS, using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.net This creates a more sustainable and atom-economical process.

Photocatalysis offers a modern, sustainable alternative to classical methods like the Meerwein reaction, which often requires stoichiometric copper catalysts. nih.gov A heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), has been used to synthesize sulfonyl chlorides from arenediazonium salts under mild conditions, using visible light at room temperature. This method demonstrates high functional group tolerance and provides good to excellent yields. nih.gov

Continuous flow chemistry is another powerful green tool being applied to the synthesis of arylsulfonyl chlorides. researchgate.net Flow reactors allow for the safe use of hazardous reagents and intermediates, such as in-situ generated diazonium salts, by minimizing their accumulation. This technology offers superior heat and mass transfer, leading to shorter reaction times, higher yields, and safer, more scalable processes compared to traditional batch methods. researchgate.net The use of bio-based solvents, such as Cyrene™, is also being explored to replace common toxic dipolar aprotic solvents like DMF and dichloromethane (B109758) in related synthetic steps. bath.ac.uk

These green methodologies represent a significant shift towards more sustainable and efficient chemical manufacturing. The table below highlights some of these emerging protocols.

Table 2: Overview of Emerging Green Synthesis Protocols for Sulfonyl Chlorides

| Green Protocol | Key Features | Reagents/Catalyst | Advantages | Reference |

| Aqueous Synthesis | Use of water as a green solvent. | Oxone, KCl | Avoids volatile organic solvents, non-toxic, inexpensive. | rsc.org |

| Recyclable Reagents | By-product is converted back to the starting reagent. | N-Chlorosuccinimide (NCS) | Improved atom economy, reduced waste, sustainability. | organic-chemistry.orgresearchgate.net |

| Visible Light Photocatalysis | Metal-free, light-induced reaction. | Potassium poly(heptazine imide) | Mild conditions, high functional group tolerance, sustainable energy source. | nih.gov |

| Continuous Flow Synthesis | Reaction performed in a microreactor. | In-situ generated diazonium salts | Enhanced safety, scalability, efficiency, and reduced reaction times. | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave radiation to accelerate reactions. | Various | Rapid heating, shorter reaction times, often higher yields. | mdpi.com |

Mechanistic Investigations of Reactions Involving 3 4 Chlorophenyl Benzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core of 3-(4-chlorophenyl)benzenesulfonyl chloride's reactivity lies in the susceptibility of the sulfonyl group's sulfur atom to nucleophilic attack. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic. This facilitates reactions with a wide range of nucleophiles, proceeding generally through a bimolecular nucleophilic substitution (SN2-type) mechanism. beilstein-journals.orgnih.gov

Esterification with Alcohol Nucleophiles: Sulfonate Ester Synthesis

Alcohols react with this compound in a process known as sulfonylation to yield sulfonate esters. These esters are valuable in organic synthesis because the sulfonate group is an excellent leaving group, often compared to halides. libretexts.org Common sulfonate esters include tosylates, mesylates, and in this case, 3-(4-chlorophenyl)benzenesulfonates.

The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom serving as the nucleophile. youtube.com The reaction proceeds via a nucleophilic attack on the sulfur atom, displacing the chloride. youtube.comlibretexts.org A weak base like pyridine (B92270) is typically added to catalyze the reaction and scavenge the generated HCl. youtube.com A key feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken. youtube.com

Table 2: Representative Sulfonate Ester Synthesis

| Alcohol Reactant | Product |

|---|---|

| Methanol | Methyl 3-(4-chlorophenyl)benzenesulfonate |

| Ethanol | Ethyl 3-(4-chlorophenyl)benzenesulfonate |

Hydrolysis Mechanisms and Kinetics

In the presence of water, this compound undergoes hydrolysis to form the corresponding 3-(4-chlorophenyl)benzenesulfonic acid. Kinetic studies on various substituted benzenesulfonyl chlorides have shown that this reaction is generally a bimolecular nucleophilic substitution (SN2) process, where a water molecule is the attacking nucleophile. beilstein-journals.orgrsc.org

The reaction mechanism can be influenced by the solvent and the substituents on the aromatic ring. While most arenesulfonyl chlorides hydrolyze via an SN2 mechanism, some studies have proposed a borderline mechanism with some SN1 character, particularly with electron-donating substituents or in highly ionizing solvents. beilstein-journals.org For this compound, the electron-withdrawing nature of the chloro-substituent would favor the SN2 pathway. The rate of hydrolysis can be significantly increased by the presence of stronger nucleophiles, such as hydroxide (B78521) ions in alkaline conditions. beilstein-journals.orgrsc.org The reaction under alkaline conditions follows a clear SN2 mechanism where bond formation predominates in the transition state. rsc.org Some research also points to the possibility of a third-order reaction in which a second water molecule acts as a general base catalyst. mdpi.com

Reactivity with Other Heteroatom Nucleophiles (e.g., Thiols, Carboxylic Acids)

Other heteroatom nucleophiles also react with this compound at the sulfonyl center.

Thiols : Thiols (R-SH) or their conjugate bases, thiolate anions (R-S⁻), are potent nucleophiles and can react with sulfonyl chlorides to form thiosulfonate esters (R-S-SO₂-R'). The mechanism is a direct SN2 displacement of the chloride. Additionally, sulfonyl chlorides can be reduced to the corresponding thiophenols using reagents like triphenylphosphine (B44618) or zinc in acidic media. orgsyn.orgnih.govresearchgate.net

Carboxylic Acids : The reaction of a carboxylic acid with a sulfonyl chloride is less common but can lead to the formation of a mixed anhydride. However, the direct conversion of a carboxylic acid to other functional groups often requires activation, for example, with thionyl chloride to form an acid chloride first. jackwestin.comcommonorganicchemistry.com The reaction with a sulfonyl chloride is not a standard method for ester or amide formation from carboxylic acids.

Carbon-Carbon Bond Forming Reactions

While the primary reactivity involves the sulfonyl group, the aromatic rings of this compound can participate in reactions, although these are less common in the context of modifying the sulfonyl chloride itself. A more significant reaction involving carbon bond formation is the use of the sulfonyl chloride as an electrophile in Friedel-Crafts type reactions.

Friedel-Crafts Acylation/Alkylation Analogues Leading to Sulfones

This compound can act as an electrophile in Friedel-Crafts sulfonylation reactions to form diaryl sulfones. This reaction is a C-S bond-forming analogue of the more common Friedel-Crafts acylation (a C-C bond-forming reaction). rsc.orglibretexts.org

The reaction involves treating an arene (an aromatic compound) with the sulfonyl chloride in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). rsc.orggoogle.com The Lewis acid coordinates with the sulfonyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring of the other reactant. This results in the formation of a new C-S bond and the synthesis of a sulfone. google.com

The mechanism proceeds via the generation of a highly electrophilic species, potentially a sulfonyl cation or a Lewis acid-sulfonyl chloride complex, which then undergoes electrophilic aromatic substitution on the substrate arene. libretexts.org

Table 3: Representative Friedel-Crafts Sulfonylation Reactions

| Aromatic Substrate | Catalyst | Product |

|---|---|---|

| Benzene | AlCl₃ | (3-(4-chlorophenyl)phenyl)(phenyl)sulfone |

| Toluene | FeCl₃ | (3-(4-chlorophenyl)phenyl)(p-tolyl)sulfone |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Desulfitative Couplings)

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, a key reaction type is the desulfitative coupling, where the sulfonyl chloride group is extruded as sulfur dioxide (SO2) during the coupling process. These reactions are typically catalyzed by palladium complexes.

The generally accepted mechanism for the palladium-catalyzed desulfitative cross-coupling of an aryl sulfonyl chloride, such as this compound, with a coupling partner (e.g., an arene or heteroarene) involves a catalytic cycle. The cycle is initiated by the oxidative addition of the aryl sulfonyl chloride to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. Subsequently, this intermediate undergoes extrusion of sulfur dioxide, a key step that drives the reaction forward, to generate an arylpalladium(II) species. This species then reacts with the coupling partner, often through a concerted metalation-deprotonation or related C-H activation pathway, to form a diorganopalladium(II) complex. The final step is reductive elimination, which yields the cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Radical Processes and Sulfur Dioxide Surrogates in Sulfonylation

Beyond transition metal catalysis, this compound can also participate in radical reactions. The sulfonyl chloride group can act as a precursor to sulfonyl radicals, which are versatile intermediates in organic synthesis. These radicals can be generated under various conditions, including thermal or photochemical initiation, or through the use of radical initiators. Once formed, the 3-(4-chlorophenyl)benzenesulfonyl radical can undergo a variety of transformations, such as addition to multiple bonds or participation in cascade reactions.

In recent years, the use of sulfur dioxide surrogates has gained significant attention in sulfonylation reactions. bohrium.comrsc.orgnih.govresearchgate.netresearchgate.net These surrogates are stable, easy-to-handle compounds that can release sulfur dioxide under specific reaction conditions. This approach avoids the use of gaseous and toxic SO2. While direct experimental evidence for this compound acting as a sulfur dioxide surrogate is limited in the available literature, the broader class of aryl sulfonyl chlorides can be involved in processes where the sulfonyl group is transferred.

The sulfonylation reactions can proceed through either radical pathways or transition metal-catalyzed processes. rsc.orgresearchgate.net In a radical mechanism, the SO2 surrogate decomposes to generate a sulfonyl radical, which then reacts with the substrate. In transition metal-catalyzed versions, the surrogate delivers the SO2 unit to the metal center, which then facilitates the sulfonylation of the organic substrate. rsc.org

Intramolecular Cyclizations and Rearrangements

Intramolecular reactions of bifunctional molecules are a cornerstone of heterocyclic and polycyclic chemistry. For a molecule like this compound to undergo intramolecular cyclization, it would require a suitably positioned reactive group within the same molecule that can react with the sulfonyl chloride moiety.

Similarly, rearrangement reactions involve the migration of an atom or group within a molecule. A well-known example involving sulfonyl groups is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. In a typical Smiles rearrangement, a nucleophilic group attacks an aromatic ring, displacing a sulfonyl group that is tethered to it via a linker. For this compound itself to undergo such a rearrangement, it would need to be modified to contain a tethered nucleophile.

A search of the scientific literature did not yield specific examples of intramolecular cyclization or rearrangement reactions directly involving this compound in its unmodified form. Such transformations would necessitate prior functionalization of the molecule to introduce the required reactive partners for an intramolecular event.

Derivatization Strategies and Novel Compound Synthesis

Creation of Structurally Diverse Sulfonamides and Sulfonate Esters

The reaction of 3-(4-chlorophenyl)benzenesulfonyl chloride with primary and secondary amines is a fundamental method for synthesizing a diverse range of N-substituted sulfonamides. smolecule.com This reaction, an analogue of the Hinsberg test, proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, displacing the chloride ion. The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. smolecule.com The resulting sulfonamide's structure and properties are dictated by the nature of the amine used.

Similarly, sulfonate esters can be prepared through the reaction of this compound with various alcohols or phenols. This process, known as sulfonylation, also involves a nucleophilic attack, this time by the oxygen atom of the hydroxyl group, on the sulfonyl chloride moiety. The reaction provides access to a class of compounds that are often used as intermediates in organic synthesis, acting as good leaving groups in substitution and elimination reactions.

The synthesis of these derivatives allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, which is a key strategy in fields like medicinal chemistry and materials science.

Table 1: General Reactions for Sulfonamide and Sulfonate Ester Synthesis

| Reaction Type | Reactants | Product Class | General Equation |

| Sulfonamide Synthesis | This compound + Primary/Secondary Amine (R¹R²NH) | N-Substituted Sulfonamide | Ar-SO₂Cl + R¹R²NH → Ar-SO₂NR¹R² + HCl |

| Sulfonate Ester Synthesis | This compound + Alcohol/Phenol (R-OH) | Sulfonate Ester | Ar-SO₂Cl + R-OH → Ar-SO₂OR + HCl |

| Note: Ar represents the 3-(4-chlorophenyl)phenyl group. |

Synthesis of Sulfones and Their Polymeric Applications

The 3-(4-chlorophenyl)phenyl sulfone moiety can be generated via a Friedel-Crafts-type reaction between this compound and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. In this electrophilic aromatic substitution reaction, the sulfonyl chloride acts as the electrophile, attacking a second aromatic ring to form a diaryl sulfone. This creates a highly stable C-S bond, linking two aryl systems through the sulfonyl bridge.

While specific examples detailing the polymerization of monomers derived directly from this compound are not extensively documented in the provided results, sulfone-containing monomers are critical in the production of high-performance polymers. Diaryl sulfones are key structural units in polymers like poly(ether sulfone) (PES) and polysulfone (PSU). These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The biphenyl (B1667301) sulfone structure, similar to that which can be derived from the title compound, contributes to the rigidity and high glass transition temperatures of these polymers.

Incorporation into Heterocyclic Scaffolds

The electrophilic nature of this compound makes it a valuable reagent for incorporating the 3-(4-chlorophenyl)sulfonyl group into various heterocyclic ring systems. This is most commonly achieved by reacting the sulfonyl chloride with a nucleophilic atom (typically nitrogen) within a pre-existing heterocycle.

Research has demonstrated the successful synthesis of a variety of such compounds. For instance, reactions with heterocyclic amines like 2-aminopyridines and 2-aminothiazoles lead to the formation of the corresponding sulfonamides. In some cases, these initial products can undergo further intramolecular reactions to form more complex, fused heterocyclic systems. Other studies have shown the preparation of 1,3,4-thiadiazole (B1197879) sulfonamides by converting a related thiol intermediate into a sulfonyl chloride, which is then reacted with various amines. The 3-(4-chlorophenyl)sulfonyl moiety has also been successfully attached to pyrrolidine (B122466) rings.

Another synthetic strategy involves using a derivative of the title compound to build a heterocyclic ring. One study describes the synthesis of pyrrole, pyrazole, and oxadiazole derivatives starting from 3-[(4-chlorophenyl)sulfonyl]propane hydrazide. Furthermore, the related benzenesulfonyl chloride has been used to create isoxazoline (B3343090) sulfonates, demonstrating the utility of the sulfonyl chloride group in generating diverse heterocyclic structures.

Table 2: Examples of Heterocyclic Scaffolds Derived from Sulfonyl Chloride Reactions

| Heterocyclic Class | Synthetic Precursors/Method | Reference |

| 1,3,4-Thiadiazoles | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride + amines | |

| Pyrido-thiadiazines | 4-chlorocoumarin-3-sulfonyl chloride + 2-aminopyridine | |

| Thiazino-thiadiazines | 4-chlorocoumarin-3-sulfonyl chloride + 2-aminothiazole | |

| Isoxazolines | (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methanol + benzenesulfonyl chloride | |

| Pyrrolidines | Reaction with 3-pyrrolidinol (B147423) leading to 3-[(4-chlorophenyl)sulfonyl]pyrrolidine | |

| Pyrroles, Pyrazoles | Cyclization reactions starting from 3-[(4-chlorophenyl)sulfonyl]propane hydrazide |

Development of Sulfonyl Fluoride (B91410) Analogs

Sulfonyl fluorides have gained significant attention in chemical biology and drug discovery as they exhibit distinct reactivity compared to the more common sulfonyl chlorides. The conversion of this compound into its corresponding sulfonyl fluoride analog, 3-(4-chlorophenyl)benzenesulfonyl fluoride, is a key synthetic transformation. This is typically achieved through a nucleophilic halogen exchange (HALEX) reaction.

Several methods are available for this conversion. A common and effective approach involves treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in the presence of a phase-transfer catalyst to improve efficiency. Another established method utilizes sulfuryl fluoride (SO₂F₂) as the fluoride source, which can provide the desired sulfonyl fluoride in high yield under mild conditions. These reactions effectively replace the chlorine atom with fluorine, yielding the more stable but still reactive sulfonyl fluoride "warhead."

Table 3: Reagents for the Conversion of Aryl Sulfonyl Chlorides to Sulfonyl Fluorides

| Fluorinating Reagent | Typical Conditions | Reference |

| Potassium Fluoride (KF) / Potassium Bifluoride (KHF₂) | Aqueous solution or with a phase-transfer catalyst (e.g., 18-crown-6) in an organic solvent. | |

| Sulfuryl Fluoride (SO₂F₂) | Mild conditions, often in an organic solvent. | |

| Selectfluor | Used in palladium-catalyzed, one-pot syntheses from aryl iodides/bromides. | |

| Cyanuric chloride / KHF₂ | Two-step, one-pot process starting from sodium sulfonates. |

Applications in Advanced Organic Synthesis and Materials Science

Reagent in Multi-Step Organic Transformations

In the realm of multi-step organic synthesis, 3-(4-chlorophenyl)benzenesulfonyl chloride serves as a critical reagent for introducing the 3-(4-chlorophenyl)benzenesulfonyl group into various molecular frameworks. The sulfonyl chloride moiety is highly electrophilic, readily reacting with nucleophiles such as alcohols, amines, and thiols to form stable sulfonates, sulfonamides, and thioesters, respectively. This reactivity is fundamental to its utility in constructing complex molecules.

The general reactivity of sulfonyl chlorides, including benzenesulfonyl chloride, involves a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. wikipedia.org This reaction is a cornerstone of its application in multi-step sequences, allowing for the covalent linkage of the 3-(4-chlorophenyl)benzenesulfonyl group to a wide range of substrates. The presence of the biphenyl (B1667301) structure can influence the physical and chemical properties of the resulting molecules, such as their thermal stability, solubility, and electronic properties.

One notable example, while not using the exact subject compound, demonstrates the principle of employing a benzenesulfonyl chloride derivative in a one-pot, multi-step transformation. In this synthesis, benzenesulfonyl chloride is reacted with an allylic alcohol to form a sulfonate ester in situ. mdpi.com This intermediate then undergoes a 1,3-dipolar cycloaddition reaction to produce a complex heterocyclic molecule, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179). mdpi.com This type of sequential reaction, where a sulfonyl chloride is a key reactant, showcases the utility of this class of compounds in efficiently building molecular complexity.

The following table outlines typical reaction parameters for the sulfonylation of nucleophiles using a sulfonyl chloride, which are applicable to this compound.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

| Primary Amine | This compound | Pyridine (B92270) | 0 - 25 | Sulfonamide |

| Alcohol | This compound | Dichloromethane (B109758) | 0 - 25 | Sulfonate Ester |

| Thiol | This compound | Triethylamine | 0 - 25 | Thioester |

This table represents generalized conditions for sulfonylation reactions.

Role in Polymer Chemistry and Functional Material Development

The incorporation of specific functional groups into polymers is a key strategy for developing materials with tailored properties. While direct examples of the use of this compound in polymer chemistry are not extensively documented in the provided search results, the reactivity of sulfonyl chlorides, in general, suggests its potential in this field. Sulfonyl chlorides can be used to modify existing polymers containing nucleophilic functional groups or to synthesize new polymers.

For instance, sulfonyl chlorides can react with diols or diamines in polycondensation reactions to form polysulfonates or polysulfonamides, respectively. These polymers often exhibit desirable properties such as high thermal stability and good mechanical strength. The introduction of the 3-(4-chlorophenyl)phenyl moiety into a polymer backbone could impart specific characteristics, such as altered solubility, enhanced thermal performance, or specific optical properties.

The development of functional polymers is a rapidly advancing area of materials science. rsc.org The ability to tailor polymer properties through the incorporation of specific monomers is crucial for applications in electronics, separation membranes, and biomedical devices. Although direct evidence is limited in the provided search context, the chemical nature of this compound makes it a plausible candidate for the synthesis of novel functional polymers.

Precursor for Bioactive Molecules and Pharmacological Intermediates

The 3-(4-chlorophenyl)sulfonyl moiety is a structural feature found in a number of biologically active compounds. Consequently, this compound serves as a valuable precursor for the synthesis of new molecules with potential pharmacological applications. The sulfonamide linkage, readily formed by the reaction of a sulfonyl chloride with an amine, is a common feature in many drugs.

A study on the synthesis of derivatives of 3-[(4-chlorophenyl)sulfonyl]propane hydrazide illustrates the utility of a related sulfonyl chloride in creating a library of potential bioactive molecules. While this study does not start with this compound, it highlights the importance of the (4-chlorophenyl)sulfonyl group in medicinal chemistry. The synthesis of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate further demonstrates how a benzenesulfonyl chloride can be a key building block in the creation of complex heterocyclic systems with potential biological activity. mdpi.com

The synthesis of various sulfonamides containing the (4-chlorophenyl)sulfonyl group has been explored for their potential as antibacterial, antifungal, and anticancer agents. The following table showcases examples of bioactive molecules that contain a (4-chlorophenyl)sulfonyl moiety, underscoring the importance of its precursors.

| Compound Class | Synthetic Precursor | Potential Biological Activity |

| Isoxazoline (B3343090) Sulfonates | Benzenesulfonyl chloride | Antibacterial, Antifungal |

| Propane Hydrazide Derivatives | 3-((4-chlorophenyl)thio)propanoic acid | Antimicrobial |

| Substituted Sulfonamides | 4-chlorobenzenesulfonyl chloride | Anticancer, Antiviral |

This table provides examples of compound classes containing the (4-chlorophenyl)sulfonyl group and their potential biological activities.

Protecting Group Chemistry in Complex Synthesis

In the intricate world of multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy. utdallas.edu Sulfonyl chlorides, including this compound, are employed to protect amino groups. libretexts.orgnih.gov The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine, effectively shielding it from a wide range of reaction conditions.

The formation of a sulfonamide from a primary or secondary amine and a sulfonyl chloride is a robust and high-yielding reaction. wikipedia.org The stability of the sulfonamide protecting group is a key advantage, as it is resistant to many acidic and basic conditions, as well as to various oxidizing and reducing agents. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected amine.

The choice of the specific sulfonyl chloride for protection depends on the desired stability and the conditions required for its eventual removal. While the removal of some sulfonyl groups, like the tosyl group, can be challenging, others, such as the nosyl group, can be cleaved under milder conditions. nih.gov The properties of the 3-(4-chlorophenyl)benzenesulfonyl group would influence its stability and cleavage conditions.

The following table summarizes common sulfonyl protecting groups and their typical cleavage conditions.

| Protecting Group | Abbreviation | Cleavage Conditions |

| p-Toluenesulfonyl | Ts | Strong acid (HBr, H₂SO₄), Na/NH₃ |

| o-Nitrobenzenesulfonyl | Nosyl | Thiophenol/K₂CO₃ |

| 2,4,6-Trichlorophenylsulfonyl | H₂/Pd-C, Na/Hg | |

| 3-(4-chlorophenyl)benzenesulfonyl | - | Conditions would need to be empirically determined. |

This table presents a comparison of different sulfonyl protecting groups and their deprotection methods.

Advanced Analytical and Spectroscopic Characterization of 3 4 Chlorophenyl Benzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(4-chlorophenyl)benzenesulfonyl chloride, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative would exhibit distinct signals corresponding to the aromatic protons on its two phenyl rings. The protons on the 4-chlorophenyl ring typically appear as two doublets, a characteristic AA'BB' system, due to the symmetrical substitution. The protons on the 3-substituted benzenesulfonyl chloride ring would present a more complex pattern of multiplets. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). For example, in related N-aryl benzenesulfonamides, aromatic protons resonate in the range of δ 7.0-8.0 ppm. rsc.orgnih.gov The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbon atoms bonded to electronegative groups like chlorine and the sulfonyl group (SO₂Cl) are significantly deshielded and appear at higher chemical shifts (downfield). For instance, the carbon attached to the sulfonyl group can be expected in the region of δ 140-145 ppm, while carbons in the aromatic rings typically appear between δ 120-140 ppm. rsc.orgrsc.orgsci-hub.st The specific chemical shifts help in assigning the substitution pattern on the aromatic rings. sci-hub.st

| Technique | Structural Unit | Expected Chemical Shift (δ, ppm) | Typical Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (H-Ar) | 7.5 - 8.2 | d, t, m |

| ¹³C NMR | Aromatic Carbons (C-Ar) | 125 - 145 | - |

| ¹³C NMR | Carbon attached to Chlorine (C-Cl) | ~135 - 140 | - |

| ¹³C NMR | Carbon attached to Sulfonyl Group (C-S) | ~142 - 145 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing sulfonyl chlorides and their derivatives.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with an [M+2] peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Common fragmentation pathways for benzenesulfonyl chlorides and related structures involve the loss of neutral molecules. nist.gov Key fragmentation events include:

Loss of SO₂: A common fragmentation pathway for sulfonamides involves the loss of a neutral sulfur dioxide molecule. nist.gov

Cleavage of the C-S bond: This leads to fragments corresponding to the individual aryl rings.

Cleavage of the S-Cl bond: Loss of the chlorine radical.

The resulting fragment ions, such as [C₆H₄Cl]⁺ and [C₆H₄SO₂Cl]⁺, provide definitive evidence for the compound's structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.

| Fragment Ion | Formula | Description |

|---|---|---|

| [M]⁺ | [C₁₂H₈Cl₂O₂S]⁺ | Molecular Ion |

| [M - SO₂]⁺ | [C₁₂H₈Cl₂]⁺ | Loss of sulfur dioxide |

| [M - Cl]⁺ | [C₁₂H₈ClO₂S]⁺ | Loss of a chlorine atom |

| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 4-chlorophenyl cation |

| [C₆H₄SO₂Cl]⁺ | [C₆H₄SO₂Cl]⁺ | Benzenesulfonyl chloride cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of the sulfonyl chloride group (SO₂Cl). The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and typically appear in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. rsc.org Other key absorptions include:

Aromatic C=C stretching: Bands in the 1475-1600 cm⁻¹ region. rsc.org

Aromatic C-H stretching: Signals above 3000 cm⁻¹. rsc.org

C-S stretching: Typically found in the 680-750 cm⁻¹ range.

C-Cl stretching: A strong band in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While S=O stretches are also visible in Raman spectra, aromatic ring vibrations often produce stronger and more characteristic signals than in IR, making it useful for analyzing the substituted phenyl rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂ (Sulfonyl) | Asymmetric Stretch | 1370 - 1400 | Strong |

| SO₂ (Sulfonyl) | Symmetric Stretch | 1170 - 1190 | Strong |

| Aromatic C=C | Stretch | 1475 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| C-Cl | Stretch | 1000 - 1100 | Strong |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

| Parameter | Description | Typical Value |

|---|---|---|

| C-S Bond Length | Distance between aromatic carbon and sulfur | ~1.75 - 1.77 Å |

| S=O Bond Length | Distance of sulfur-oxygen double bond | ~1.42 - 1.44 Å |

| S-Cl Bond Length | Distance between sulfur and chlorine | ~2.05 - 2.10 Å |

| O-S-O Bond Angle | Angle between the two oxygen atoms and sulfur | ~120 - 123° |

| Dihedral Angle | Angle between the two phenyl ring planes | 65° - 85° nih.govnih.gov |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC, GC-MS)

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A reverse-phase (RP-HPLC) method is typically employed for compounds like sulfonyl chlorides. sielc.comwu.ac.th A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comgoogle.com Gradient elution, where the mobile phase composition is changed over time, often provides the best separation of closely related impurities. google.com Detection is usually performed with a UV detector, as the aromatic rings provide strong chromophores. wu.ac.thgoogle.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. rsc.org A silica (B1680970) gel plate is used as the stationary phase, and a mixture of organic solvents (e.g., ethyl acetate (B1210297) and hexane) serves as the mobile phase. rsc.org Spots are visualized under UV light or by using a staining agent.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. unodc.org It is particularly useful for identifying volatile impurities. For analysis, the sulfonyl chloride may be derivatized to a more stable and volatile compound to improve its chromatographic behavior.

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C8 or C18 sielc.comwu.ac.th |

| Mobile Phase | Acetonitrile/Water Gradient google.com |

| Flow Rate | ~1.0 mL/min wu.ac.th |

| Detector | UV-Visible or Photo-Diode Array (PDA) wu.ac.th |

| Column Temperature | ~25 °C wu.ac.th |

Computational and Theoretical Studies on 3 4 Chlorophenyl Benzenesulfonyl Chloride

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

There is a notable absence of specific published data from quantum chemical calculations, such as Density Functional Theory (DFT) with HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis, for 3-(4-chlorophenyl)benzenesulfonyl chloride. For similar molecules, such as derivatives like (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), DFT calculations at the B3LYP/6-311G+(d,p) level have been performed to optimize the molecular structure and determine electronic properties. researchgate.netmdpi.com In one such study, the computed HOMO-LUMO energy gap was found to be 4.6548 eV. researchgate.netmdpi.com These orbitals are crucial in predicting a molecule's chemical reactivity and kinetic stability. irjweb.comnih.govnih.gov Generally, a larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. nih.gov

Molecular Orbital Theory and Electronic Structure Analysis

A detailed molecular orbital (MO) theory and electronic structure analysis for this compound is not specifically available in the reviewed literature. MO theory is fundamental to understanding the electronic behavior of molecules, describing how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. sigmaaldrich.com Analysis of the composition and energy of these orbitals provides insight into the molecule's electronic transitions and reactivity. For related compounds, frontier molecular orbital analysis has shown that the HOMO is often located on one part of the molecule while the LUMO is distributed over another, indicating the likely sites for electrophilic and nucleophilic attack. wuxibiology.comresearchgate.net

Conformational Analysis and Potential Energy Surfaces

Specific studies on the conformational analysis and potential energy surfaces (PES) of this compound are not documented in the available search results. Conformational analysis is used to determine the preferred three-dimensional arrangements of a molecule and the energy barriers between different conformations. This is often achieved by mapping the potential energy surface, which describes the energy of a molecule as a function of its geometry. wikipedia.orgrsc.org For other sulfonamide compounds, the torsion angles between the aromatic rings and the sulfonyl group are key conformational parameters that have been determined through crystallographic and computational methods. nih.govnih.gov

Mechanistic Computational Modeling of Reactions

Computational modeling of the reaction mechanisms involving this compound has not been specifically reported. Such studies would typically employ DFT to map the reaction pathways, identify transition states, and calculate activation energies for its characteristic reactions, such as those with amines to form sulfonamides. wikipedia.org Mechanistic studies on other systems, for example, the dechlorination of chloroalkanes, have utilized DFT to elucidate the catalytic cycle and determine turnover-limiting steps. rsc.org

Emerging Research Avenues and Future Perspectives for 3 4 Chlorophenyl Benzenesulfonyl Chloride

Catalytic Applications and Reagent Design

While sulfonyl chlorides are primarily recognized as reagents, their potential in catalyst design is an area ripe for exploration. The electrophilic nature of the sulfonyl chloride group makes it a key functional handle for immobilization onto solid supports, such as polymers or silica (B1680970). This could lead to the development of novel heterogeneous catalysts.

Future research could focus on:

Supported Catalysts: Anchoring 3-(4-chlorophenyl)benzenesulfonyl chloride to a solid matrix could yield recyclable catalysts for a range of organic transformations. The biphenyl (B1667301) structure may also contribute to the catalyst's stability and performance.

Ligand Synthesis: The compound can serve as a precursor for the synthesis of novel ligands for transition metal catalysis. The biphenyl scaffold is a common feature in privileged ligands, and the sulfonyl group can be transformed into various coordinating moieties.

Organocatalysis: Derivatives of this compound could be designed to act as organocatalysts, for instance, in reactions where the sulfonamide moiety can participate in hydrogen bonding or other non-covalent interactions to activate substrates.

The development of reagents from this compound is another promising avenue. For example, its reaction with various nucleophiles can generate a library of sulfonamides and sulfonate esters with tailored properties for specific synthetic applications.

Targeted Synthesis of Functionalized Materials

The reactivity of the sulfonyl chloride group makes this compound a valuable monomer or cross-linking agent for the synthesis of advanced functional materials.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Synthetic Strategy | Potential Properties and Applications |

| Polysulfonamides | Polycondensation with diamines | High thermal stability, chemical resistance, applications in high-performance films and membranes. |

| Polysulfonates | Polycondensation with diols | Engineering thermoplastics with good mechanical and thermal properties. |

| Functionalized Polymers | Grafting onto existing polymer backbones | Modification of surface properties, introduction of specific functionalities for sensing or separation. |

| Cross-linked Thermosets | Reaction with multifunctional monomers | Enhanced mechanical strength and thermal stability for coatings and composites. nih.gov |

Research in this area could lead to the creation of materials with unique optical, thermal, and mechanical properties, driven by the rigid biphenyl structure and the strong intermolecular interactions of the resulting sulfonamide or sulfonate linkages. A process known as sulfenyl chloride inverse vulcanization, which uses S₂Cl₂ with allylic monomers, has been shown to produce optically transparent thermosets, suggesting that sulfonyl chlorides could be explored in similar polymerization techniques. nih.govchemistryviews.org

Exploration in Medicinal and Agrochemical Chemistry

Sulfonamides are a well-established class of compounds in medicinal chemistry, known for their antibacterial, anticancer, and anti-inflammatory properties. acs.orgnih.govnih.govacs.org The this compound core provides a scaffold for the synthesis of new biphenylsulfonamide derivatives with potential therapeutic applications. acs.orgnih.govnih.gov

Table 2: Potential Biological Activities of Derivatives

| Derivative Class | Potential Target | Therapeutic/Agrochemical Area | Supporting Evidence |

| Biphenylsulfonamides | Carbonic Anhydrases, Matrix Metalloproteinases | Anticancer, Anti-glaucoma | Biphenylsulfonamides have shown efficacy as MMP-2 inhibitors and carbonic anhydrase inhibitors. nih.govnih.gov |

| Isoxazole-linked Sulfonates | Various enzymes and receptors | Antibacterial, Antifungal, Herbicidal | Isoxazoline (B3343090) derivatives are known for a broad spectrum of biological activities. acs.org |

| Benzothiazole-based Sulfonamides | IspF enzyme | Anti-infective, Herbicidal | Bis-sulfonamides of 2-aminobenzothiazole (B30445) are inhibitors of the MEP pathway. researchgate.net |

The biphenyl moiety can enhance binding to biological targets through π-π stacking interactions, and the chlorine substituent can influence metabolic stability and binding affinity. researchgate.netnih.gov For instance, biphenylsulfonamides have been investigated as potent endothelin receptor antagonists and matrix metalloproteinase-2 (MMP-2) inhibitors with antileukemic efficacy. acs.orgnih.gov

In agrochemistry, the introduction of a sulfonyl group can impart herbicidal or pesticidal properties. cofc.edugoogle.comacsgcipr.org Derivatives of this compound could be synthesized and screened for activity against various agricultural pests and weeds. The structural similarity to known agrochemicals containing biphenyl and sulfonyl groups suggests a high probability of discovering new active compounds. cofc.edugoogle.comacsgcipr.org

Sustainable Synthesis and Green Chemistry Innovations

Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or phosphorus pentachloride, which generate significant amounts of corrosive and toxic waste. orgsyn.org Future research will undoubtedly focus on developing greener synthetic routes to this compound and its derivatives.

Promising green chemistry approaches include:

Aqueous Synthesis: The use of water as a solvent for the synthesis of sulfonyl chlorides from diazonium salts has been shown to be a viable and environmentally friendly alternative to traditional methods that use organic solvents. researchgate.net This approach can lead to direct precipitation of the product, simplifying purification. researchgate.net

Photocatalysis: Visible-light photocatalysis offers a sustainable method for synthesizing sulfonyl chlorides from arenediazonium salts and sulfur dioxide, using recyclable photocatalysts. nih.gov

Flow Chemistry: Continuous flow processes for the synthesis of sulfonyl chlorides can improve safety, efficiency, and scalability, while minimizing waste. rsc.org

Alternative Chlorinating Agents: The use of milder and more selective chlorinating agents, such as N-chloroamides, is being explored to reduce the environmental impact of chlorosulfonylation reactions. rsc.org

Advanced Analytical Method Development

The development of robust and sensitive analytical methods is crucial for quality control during synthesis and for studying the reactivity and fate of this compound and its derivatives. While standard techniques like NMR and IR spectroscopy are used for structural characterization, more advanced methods are needed for trace analysis and reaction monitoring. nih.govrsc.orgchemicalbook.com

Future research in this area should focus on:

High-Performance Liquid Chromatography (HPLC): The development of specific HPLC methods, particularly using reverse-phase columns with mass spectrometric detection (LC-MS), would allow for the sensitive quantification of the compound and its reaction products in complex matrices. sielc.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a powerful tool for separation and identification. rsc.orgnih.gov

In-situ Reaction Monitoring: The use of spectroscopic techniques such as in-situ IR or Raman spectroscopy can provide real-time kinetic data for reactions involving this compound, leading to a better understanding of reaction mechanisms and optimization of reaction conditions.

New Theoretical Approaches to Predict Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of molecules. researchgate.netresearchgate.netnih.govmdpi.com For this compound, theoretical studies can provide valuable insights into its behavior and guide experimental work.

Future theoretical investigations could include:

Reactivity Prediction: DFT calculations can be used to determine the electrophilicity of the sulfur atom and predict the regioselectivity of its reactions with various nucleophiles. researchgate.net This can help in designing synthetic routes to specific derivatives.

Mechanistic Studies: Computational modeling can elucidate the mechanisms of reactions involving this compound, including catalytic cycles and polymerization processes.

Structure-Property Relationships: Theoretical calculations can be used to predict the electronic, optical, and physical properties of polymers and other materials derived from this compound. For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the electronic band gap and potential applications in electronics. mdpi.com

By combining these emerging research avenues, the full potential of this compound as a versatile building block in various fields of chemistry can be realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)benzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chlorosulfonation of 3-(4-chlorophenyl)benzene using chlorosulfonic acid under controlled temperatures (0–5°C). Reaction optimization includes monitoring stoichiometric ratios (e.g., 1:1.2 substrate-to-chlorosulfonic acid) and quenching with ice water to stabilize intermediates. Post-synthesis purification via recrystallization in dichloromethane/hexane mixtures improves yield (85–90%) . Alternative routes may involve Friedel-Crafts sulfonation, but side-product formation requires column chromatography for isolation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm) and sulfonyl chloride group absence of splitting .

- FT-IR : Validate S=O stretching vibrations at ~1370 cm⁻¹ and ~1150 cm⁻¹ .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity. Retention times should match reference standards .

Q. What solvent systems are recommended for handling this compound in experimental workflows?

- Methodological Answer : The compound is stable in anhydrous aprotic solvents (e.g., dichloromethane, THF) but hydrolyzes rapidly in protic solvents like water or methanol. For kinetic studies, store solutions at –20°C under nitrogen to suppress degradation. Solubility 25 mg/mL in DCM, <5 mg/mL in hexane .

Q. What safety protocols are critical when working with sulfonyl chlorides like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .

- Spill Management : Neutralize spills with sodium bicarbonate slurry and dispose via hazardous waste channels .

- First Aid : For skin contact, rinse with 10% sodium thiosulfate solution; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenyl group influence the reactivity of the sulfonyl chloride moiety?

- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution (e.g., with amines or alcohols). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a 15% increase in partial positive charge on sulfur compared to non-chlorinated analogs, corroborating kinetic data from SN2 reactions .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives of this compound?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) often arise from impurities or solvent residues. Mitigation steps:

- Reproducibility Checks : Validate results across ≥3 independent syntheses.

- Metabolite Profiling : Use LC-MS to identify degradation byproducts interfering with bioassays .

- Positive Controls : Compare with known sulfonamide drugs (e.g., sulfamethoxazole) under identical conditions .

Q. How can computational modeling predict the compound’s utility in drug discovery pipelines?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Parameters: grid size = 25 ų, exhaustiveness = 20.

- ADMET Prediction : Tools like SwissADME estimate logP = 3.2 and high blood-brain barrier permeability, suggesting CNS drug potential .

Q. What are the degradation pathways of this compound under environmental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.